Cas no 2138274-67-4 (5,5-difluoro-octahydro-1H-indole)
5,5-difluoro-octahydro-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 5,5-difluoro-octahydro-1H-indole
- EN300-1165365
- 2138274-67-4
-
- Inchi: 1S/C8H13F2N/c9-8(10)3-1-7-6(5-8)2-4-11-7/h6-7,11H,1-5H2
- InChI Key: FJUCDYPLVZDBQY-UHFFFAOYSA-N
- SMILES: FC1(CCC2C(CCN2)C1)F
Computed Properties
- Exact Mass: 161.10160574g/mol
- Monoisotopic Mass: 161.10160574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 12Ų
5,5-difluoro-octahydro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1165365-0.05g |
5,5-difluoro-octahydro-1H-indole |
2138274-67-4 | 0.05g |
$1200.0 | 2023-05-23 | ||
| Enamine | EN300-1165365-0.1g |
5,5-difluoro-octahydro-1H-indole |
2138274-67-4 | 0.1g |
$1257.0 | 2023-05-23 | ||
| Enamine | EN300-1165365-0.25g |
5,5-difluoro-octahydro-1H-indole |
2138274-67-4 | 0.25g |
$1315.0 | 2023-05-23 | ||
| Enamine | EN300-1165365-0.5g |
5,5-difluoro-octahydro-1H-indole |
2138274-67-4 | 0.5g |
$1372.0 | 2023-05-23 | ||
| Enamine | EN300-1165365-1.0g |
5,5-difluoro-octahydro-1H-indole |
2138274-67-4 | 1g |
$1429.0 | 2023-05-23 | ||
| Enamine | EN300-1165365-2.5g |
5,5-difluoro-octahydro-1H-indole |
2138274-67-4 | 2.5g |
$2800.0 | 2023-05-23 | ||
| Enamine | EN300-1165365-5.0g |
5,5-difluoro-octahydro-1H-indole |
2138274-67-4 | 5g |
$4143.0 | 2023-05-23 | ||
| Enamine | EN300-1165365-10.0g |
5,5-difluoro-octahydro-1H-indole |
2138274-67-4 | 10g |
$6144.0 | 2023-05-23 | ||
| Enamine | EN300-1165365-50mg |
5,5-difluoro-octahydro-1H-indole |
2138274-67-4 | 50mg |
$1068.0 | 2023-10-03 | ||
| Enamine | EN300-1165365-100mg |
5,5-difluoro-octahydro-1H-indole |
2138274-67-4 | 100mg |
$1119.0 | 2023-10-03 |
5,5-difluoro-octahydro-1H-indole Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 5,5-difluoro-octahydro-1H-indole
Introduction to 5,5-difluoro-octahydro-1H-indole (CAS No. 2138274-67-4)
5,5-difluoro-octahydro-1H-indole, identified by the chemical identifier CAS No. 2138274-67-4, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of octahydroindole derivatives, which are known for their structural versatility and potential biological activity. The presence of fluorine atoms at the 5,5-difluoro positions introduces unique electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery and development.
The structural framework of 5,5-difluoro-octahydro-1H-indole consists of a saturated indole ring system, which is a common motif in many biologically active molecules. The substitution of hydrogen atoms with fluorine atoms at the 5,5-difluoro positions enhances the lipophilicity and metabolic stability of the compound, which are critical factors in pharmaceutical design. These modifications can influence the compound's interaction with biological targets, potentially leading to improved efficacy and reduced toxicity.
In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate enzyme activity and receptor binding. For instance, fluorine atoms can increase the binding affinity of a drug molecule to its target by stabilizing specific conformational states or by enhancing hydrophobic interactions. This has led to the development of numerous fluorinated drugs that have entered clinical use, including antiviral, anticancer, and anti-inflammatory agents.
5,5-difluoro-octahydro-1H-indole has been studied in various contexts, particularly in the search for novel pharmacophores for central nervous system (CNS) drugs. The indole scaffold is well-known for its role in modulating neurotransmitter systems, and fluorination can further enhance its pharmacological properties. Preliminary studies suggest that this compound may exhibit potential as an intermediate in the synthesis of molecules targeting neurological disorders such as depression and anxiety.
The synthesis of 5,5-difluoro-octahydro-1H-indole involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the fluorine atoms at the 5,5-difluoro positions. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance synthetic efficiency.
One of the key challenges in working with fluorinated compounds is controlling regioselectivity during synthesis. The presence of multiple reactive sites necessitates precise control over reaction conditions to avoid unwanted side products. However, recent advances in synthetic methodology have made it possible to achieve high selectivity, enabling the efficient preparation of complex fluorinated structures like 5,5-difluoro-octahydro-1H-indole.
The pharmacological profile of 5,5-difluoro-octahydro-1H-indole is still under investigation, but initial studies have revealed intriguing properties that warrant further exploration. In vitro assays have shown that this compound interacts with various biological targets, including enzymes and receptors involved in neurotransmitter signaling. These interactions may lead to therapeutic effects similar to those observed with other indole derivatives used in treating CNS disorders.
Moreover, the fluorinated nature of this compound suggests potential advantages in terms of bioavailability and metabolic stability. Fluorine atoms are known to increase the metabolic half-life of drugs by resisting degradation processes such as hydrolysis or oxidation. This can lead to more sustained therapeutic effects and reduced dosing frequency, which are highly desirable attributes in drug development.
Recent research has also explored the use of computational methods to predict the biological activity of 5,5-difluoro-octahydro-1H-indole. Molecular modeling techniques have been employed to simulate interactions between this compound and potential biological targets, providing valuable insights into its mechanism of action. These computational studies have helped identify key structural features that contribute to its pharmacological properties and have guided further optimization efforts.
In conclusion, 5, 5 -difluoro-octahydro - 1 H -indole (CAS No. 2138274-67-4) represents a promising scaffold for developing novel pharmaceuticals with potential applications in treating neurological disorders. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further investigation. As research continues,this compound is expected to contribute significantly to advancements in medicinal chemistry and drug discovery.
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